3,3,3-Trifluoropropyl 2-methoxyphenyl sulfide
Description
Properties
IUPAC Name |
1-methoxy-2-(3,3,3-trifluoropropylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3OS/c1-14-8-4-2-3-5-9(8)15-7-6-10(11,12)13/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGYCKHFOSTFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SCCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoropropyl 2-methoxyphenyl sulfide typically involves the reaction of 3,3,3-trifluoropropyl bromide with 2-methoxyphenyl thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoropropyl 2-methoxyphenyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of the corresponding thiol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,3,3-Trifluoropropyl 2-methoxyphenyl sulfide is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This article explores its applications, particularly in medicinal chemistry and materials science, supported by relevant data tables and documented case studies.
Anticancer Activity
One of the most promising applications of this compound is in the development of anticancer agents. Research has indicated that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, a study on related trifluoromethyl compounds demonstrated their potential as inhibitors of polo-like kinase 1 (Plk1), a target in cancer therapy. The incorporation of trifluoropropyl groups was found to improve biological activity while maintaining metabolic stability .
Case Study: Inhibition of Polo-like Kinase 1
- Compound : this compound
- Target : Polo-like kinase 1 (Plk1)
- IC50 Values : Comparable compounds showed IC50 values ranging from 2.92 to 4.38 μM.
- Mechanism : The trifluoropropyl group aids in blocking cytochrome P450-mediated metabolism, enhancing the compound's efficacy .
Neuroprotective Effects
Another area of interest is the neuroprotective properties of this compound. Research indicates that similar sulfides can modulate neuroinflammation and oxidative stress pathways, potentially offering therapeutic benefits for neurodegenerative diseases.
Data Table: Neuroprotective Activity of Related Compounds
| Compound | Activity Assay | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Neuroprotection | 5.0 | |
| Compound B | Neuroprotection | 7.2 | |
| This compound | TBD | TBD | TBD |
Polymer Chemistry
The unique properties of this compound make it suitable for use in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.
Case Study: Development of Fluorinated Polymers
- Application : Used as a modifier in fluorinated polymer systems.
- Benefits : Increased hydrophobicity and improved mechanical properties.
- Performance Metrics : Enhanced thermal degradation temperatures compared to non-fluorinated counterparts.
Coatings and Adhesives
In coatings technology, the compound has been investigated for its potential as a component in protective coatings due to its resistance to solvents and UV radiation.
Data Table: Performance Characteristics of Coating Formulations
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoropropyl 2-methoxyphenyl sulfide involves its interaction with molecular targets through its functional groups. The trifluoropropyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The sulfide group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with cellular components. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) Prosulfuron (1-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenylsulfonyl]urea)
- Structure : Contains a sulfonylurea group (-SO₂-NH-CO-NH-) linked to a trifluoropropylphenyl moiety.
- Prosulfuron includes a triazine ring, enhancing its herbicidal activity by targeting acetolactate synthase in plants .
- Toxicity : Classified as Acute Toxicity Category 4 (H302: harmful if swallowed) and Aquatic Acute 1 (H400: very toxic to aquatic life) .
(b) EthR Inhibitors (e.g., N-(3,3,3-Trifluoropropyl) Benzamide Derivatives)
- Structure : Feature a benzamide group (-CO-NH-) linked to the trifluoropropyl chain.
- Key Differences :
Research Findings and Implications
- Agrochemical Relevance : Prosulfuron’s trifluoropropylphenyl group is critical for herbicidal activity, suggesting that the target compound’s sulfide linkage might offer alternative modes of action or improved soil persistence .
- Medicinal Chemistry : Trifluoropropyl-containing sulfides are underexplored compared to sulfonamides or amides. Their lower polarity could optimize pharmacokinetics in drug design .
Biological Activity
3,3,3-Trifluoropropyl 2-methoxyphenyl sulfide is an organic compound characterized by a trifluoropropyl group and a methoxyphenyl sulfide moiety. Its molecular formula is C10H11F3OS, and it has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse sources, including synthetic pathways, mechanisms of action, and case studies.
The synthesis of this compound typically involves the nucleophilic substitution reaction between 3,3,3-trifluoropropyl bromide and 2-methoxyphenyl thiol in the presence of a base such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) . The compound can undergo various chemical reactions including oxidation to sulfoxides or sulfones and reduction to thiols .
The biological activity of this compound is attributed to its interaction with molecular targets through its functional groups. The trifluoropropyl group enhances lipophilicity, facilitating membrane penetration. The sulfide group can be oxidized or reduced to form reactive intermediates that interact with cellular components . Additionally, the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, affecting binding affinity .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives with methoxy groups have shown promising activity against various bacterial strains. A study reported that compounds with specific substitutions on phenyl rings displayed minimum inhibitory concentrations (MICs) ranging from 12.5 to 50.0 µg/mL against Enterococcus faecalis . This suggests that structural modifications can enhance antimicrobial efficacy.
Anticancer Activity
The compound has also been explored for anticancer properties. Polo-like kinase 1 (Plk1), a target in cancer therapy due to its role in cell division and proliferation, has been studied with respect to inhibitors that include structural analogues of compounds like this compound. Inhibitors showed varying potencies in inhibiting Plk1 activity with IC50 values indicating effective concentrations . The incorporation of trifluoropropyl groups was noted to improve metabolic stability and potency relative to other alkyl chain-containing analogues .
Case Study: Inhibition of Plk1
In a study focusing on the structure-activity relationship (SAR) of triazoloquinazolinone-derived inhibitors targeting Plk1, it was found that compounds incorporating trifluoropropyl groups maintained significant potency while exhibiting improved metabolic stability compared to their non-fluorinated counterparts . The findings highlighted the importance of substituent effects on biological activity.
Case Study: Antimicrobial Efficacy
A comparative analysis of various substituted phenolic compounds demonstrated that those with methoxy substitutions exhibited lower hemolytic activity against human erythrocytes while maintaining antimicrobial efficacy . This indicates the potential for developing safer antimicrobial agents from derivatives of compounds like this compound.
Data Summary
| Compound | Activity Type | IC50 (μM) | MIC (µg/mL) | Notes |
|---|---|---|---|---|
| Plk1 Inhibitor | Anticancer | Varies | N/A | Enhanced potency with trifluoropropyl |
| Methoxy Derivative | Antimicrobial | N/A | 12.5 - 50.0 | Effective against Enterococcus faecalis |
Q & A
Q. What are the standard synthetic routes for 3,3,3-trifluoropropyl 2-methoxyphenyl sulfide, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or sulfide coupling reactions. For example, a thiolate anion (from 2-methoxythiophenol) can react with 3,3,3-trifluoropropyl bromide in anhydrous tetrahydrofuran (THF) under nitrogen, using triethylamine as a base to neutralize HBr byproducts. Reaction optimization involves adjusting solvent polarity, temperature (e.g., reflux at 60–90°C), and stoichiometric ratios. Monitoring via thin-layer chromatography (TLC) ensures reaction completion, followed by purification via column chromatography or recrystallization . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .
Q. How is the purity of this compound validated, and what analytical techniques are critical?
Purity is assessed using a combination of:
- NMR Spectroscopy : and NMR confirm structural integrity and fluorinated group presence.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and isotopic patterns.
- X-ray Crystallography : For crystalline derivatives, this provides definitive bond-length and stereochemical data (see Supplementary Information in phosphazene-related syntheses for methodology) .
- HPLC : Detects trace impurities or byproducts.
Q. What safety precautions are essential during synthesis due to fluorinated intermediates?
Fluorinated reagents (e.g., sulfur tetrafluoride derivatives) require strict handling in fume hoods with HF-resistant gloves. Exothermic reactions may release toxic gases (e.g., HBr, HF), necessitating scrubbers or cold traps. Emergency protocols for HF exposure (e.g., calcium gluconate gel) must be in place .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The -CF group enhances lipophilicity and metabolic stability, critical for pharmaceutical applications. It also introduces strong electron-withdrawing effects, altering reaction kinetics in nucleophilic substitutions or catalytic cycles. Comparative studies with non-fluorinated analogs reveal differences in boiling points, solubility, and stability .
Q. What are common challenges in scaling up laboratory-scale synthesis?
Key issues include:
- Byproduct Formation : Side reactions (e.g., oxidation of thiols) require controlled inert atmospheres.
- Purification Efficiency : Column chromatography becomes impractical; alternatives like distillation or crystallization are prioritized.
- Exothermicity Management : Gradual reagent addition and cooling systems prevent runaway reactions .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculates transition states and activation energies for proposed reactions (e.g., C–S bond cleavage or fluorinated group participation). The ICReDD framework integrates computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent, catalyst) and reducing development time by 30–50% .
Q. What mechanistic insights explain contradictions in reported reaction yields for sulfide derivatives?
Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate SN2 pathways but may promote side reactions.
- Catalyst Deactivation : Trace moisture or oxygen can poison metal catalysts in coupling reactions.
- Steric Hindrance : The methoxyphenyl group’s bulk may slow nucleophilic attacks, requiring longer reaction times .
Q. How can this compound serve as a precursor in pharmaceutical sulfonamide or benzothiophene derivatives?
The sulfide group can be oxidized to sulfones or sulfoxides for further functionalization. For example, reacting with chlorinated benzoyl precursors under acidic conditions yields sulfonamide-linked benzothiophenes, which are explored as kinase inhibitors or anti-inflammatory agents. The trifluoromethyl group enhances bioavailability and target binding .
Q. What role does this compound play in materials science, particularly in polymer or membrane design?
As a monomer, it can copolymerize with phosphazenes or acrylates to create fluorinated polymers with enhanced thermal stability and hydrophobicity. Such materials are tested in gas-separation membranes or anti-fouling coatings, leveraging the -CF group’s low surface energy .
Q. How do isotopic labeling studies (e.g., 18O^{18}\text{O}18O or 2H^{2}\text{H}2H) clarify degradation pathways in environmental or metabolic contexts?
Isotopic tracing identifies cleavage sites in hydrolysis or photodegradation. For instance, -labeling in aqueous environments reveals whether degradation proceeds via nucleophilic attack on sulfur or aryl ether bonds. This data informs environmental risk assessments .
Methodological Notes
- Data Contradictions : Conflicting reports on reaction yields may stem from unaccounted variables (e.g., trace impurities in reagents, ambient humidity). Replicating studies under rigorously controlled conditions is advised.
- Interdisciplinary Approaches : Combining synthetic chemistry with computational modeling () and advanced analytics () addresses complex mechanistic questions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
